molecular formula C21H23BrN2 B1628918 N-Trityl-1,2-ethanediamine hydrobromide CAS No. 389064-43-1

N-Trityl-1,2-ethanediamine hydrobromide

Cat. No.: B1628918
CAS No.: 389064-43-1
M. Wt: 383.3 g/mol
InChI Key: ILSWDBONXPWRBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Trityl-1,2-ethanediamine hydrobromide can be synthesized through the reaction of 1,2-ethanediamine with trityl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would be optimized for yield and purity, often involving automated systems for mixing, reaction control, and purification.

Chemical Reactions Analysis

Types of Reactions

N-Trityl-1,2-ethanediamine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The trityl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Specific reagents for oxidation or reduction would depend on the desired transformation, but common oxidizing agents include hydrogen peroxide and reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted ethylenediamine derivatives.

Scientific Research Applications

N-Trityl-1,2-ethanediamine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Trityl-1,2-ethanediamine hydrobromide involves its ability to act as a cross-linking reagent. This means it can form covalent bonds between different molecules, thereby stabilizing complex structures. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with nucleophilic sites on other molecules to form stable linkages .

Comparison with Similar Compounds

Similar Compounds

    N-Tritylethylenediamine: Similar in structure but without the hydrobromide component.

    N-Trityl-1,2-diaminoethane: Another closely related compound with similar chemical properties.

Uniqueness

N-Trityl-1,2-ethanediamine hydrobromide is unique due to its specific combination of the trityl group and the hydrobromide salt, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications requiring precise control over molecular interactions and stability.

Properties

IUPAC Name

N'-tritylethane-1,2-diamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2.BrH/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,23H,16-17,22H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSWDBONXPWRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583332
Record name N~1~-(Triphenylmethyl)ethane-1,2-diamine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389064-43-1
Record name N~1~-(Triphenylmethyl)ethane-1,2-diamine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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